1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at the N1 position and a 3-fluoro-4-methylphenyl carboxamide at the C3 position. This structural framework is characteristic of bioactive compounds targeting kinases, antimicrobial agents, or cytotoxic agents.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-8-9-15(11-18(13)22)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBIMOQCKRSXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides. Key analogs and their comparative properties are outlined below:
Antimicrobial and Cytotoxic Analogs
- Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Activity: Exhibited IC₅₀ = 35 μg/mL against HCT116 cancer cells and notable antimicrobial activity . Structural Difference: Replaces the 2-chlorobenzyl group with a 2-chlorobenzoyl-indole scaffold, enhancing π-conjugation and sulfonamide-mediated solubility.
- Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide): Activity: IC₅₀ = 90 μg/mL against MCF-7 cells . Structural Difference: Incorporates an isoxazole ring, which may improve metabolic stability compared to the methylphenyl group in the target compound.
Kinase Inhibitors
- BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Activity: Potent MET kinase inhibitor (IC₅₀ < 10 nM) with oral bioavailability . Structural Difference: The ethoxy group and 4-fluorophenyl substituent enhance kinase selectivity, whereas the target compound’s 3-fluoro-4-methylphenyl group may prioritize hydrophobic interactions.
Structural Isomers and Tautomers
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :
Data Tables: Activity and Structural Comparison
Table 1. Cytotoxic Activity of Selected Analogs
Table 2. Structural Impact on Bioactivity
Research Findings and Implications
- Antimicrobial vs. Anticancer Design : The target compound’s 2-chlorobenzyl group aligns with antimicrobial analogs (e.g., Compound 18), but its lack of a sulfonamide moiety may limit solubility and microbial target engagement .
- Kinase Inhibition Potential: The 3-fluoro-4-methylphenyl group resembles Merestinib’s 3-fluoro-4-alkoxyphenyl motif, suggesting possible kinase inhibitory activity, though further profiling is needed .
- Tautomerism and Conformation : Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the target compound likely adopts a planar conformation, favoring intermolecular hydrogen bonding and crystal stability .
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